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Compound of Interest

Compound Name: 1-Phenyl-2-propanol

Cat. No.: B048451

This guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-2-
propanol, a key intermediate in various chemical syntheses. The information is intended for
researchers, scientists, and professionals in drug development, offering a detailed examination
of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-phenyl-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (Proton NMR) Data
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~7.35-7.15 Multiplet 5H Aromatic protons
(CeHs)
~4.1 Multiplet 1H CH-OH
~2.8 Doublet of Doublets 1H CH:z (diastereotopic)
~2.6 Doublet of Doublets 1H CH:z (diastereotopic)
~1.2 Doublet 3H CHs
Variable Singlet (broad) 1H OH
13C NMR (Carbon-13 NMR) Data[1]
Chemical Shift (ppm) Assighment
~138.5 Aromatic C (quaternary)
~129.4 Aromatic CH
~128.5 Aromatic CH
~126.3 Aromatic CH
~70.9 CH-OH
~45.7 CH:
~23.1 CHs
Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Assignment

~3400 - 3300 Strong, Broad O-H stretch (alcohol)
~3100 - 3000 Medium C-H stretch (aromatic)
~3000 - 2850 Medium C-H stretch (aliphatic)

~1600, ~1495, ~1450

Medium to Weak

C=C stretch (aromatic ring)

C-O stretch (secondary

~1125 Strong
alcohol)
C-H out-of-plane bend
~740, ~700 Strong ]
(monosubstituted benzene)
Mass Spectrometry (MS)
m/z Relative Intensity Assignment
136 Moderate [M]* (Molecular lon)
92 High [C7Hs]* (Tropylium ion)
91 High [C7H7]* (Benzyl cation)
45 High [CH3CHOH]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-25 mg of 1-phenyl-2-propanol is accurately weighed and dissolved in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, D20, acetone-ds, or DMSO-ds) in a
clean, dry vial.[2][3] Deuterated solvents are used to avoid interference from solvent protons

in H NMR.[2][4]
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e A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for
chemical shift referencing.[2][3]

e The solution is then transferred to a clean 5 mm NMR tube.[2] To ensure magnetic field
homogeneity, the sample should be free of any solid particles.

Data Acquisition:
e The NMR tube is placed in the spectrometer's probe.
e The magnetic field is "locked" onto the deuterium signal of the solvent.

o The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp
resonance signals.[5]

o For H NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-
noise ratio.

e For 3C NMR, a larger number of scans is typically required due to the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

e Since 1-phenyl-2-propanol is a liquid at room temperature, the thin film method is suitable.

[6]

» One to two drops of the neat liquid are placed between two polished salt plates (e.g., NaCl or
KBr).[6]

e The plates are gently pressed together to form a thin, uniform liquid film.
Data Acquisition:

e A background spectrum of the empty salt plates (or just air) is recorded.
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e The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-
IR spectrometer.[6]

e The infrared spectrum is then recorded by passing a beam of infrared radiation through the
sample. The resulting interferogram is mathematically converted to a spectrum via a Fourier
transform.

Mass Spectrometry (MS)

Sample Introduction and lonization:

e A small amount of the 1-phenyl-2-propanol sample is introduced into the mass
spectrometer, typically via direct injection or after separation by gas chromatography (GC).

e The sample is vaporized in a high vacuum environment.[7]

e The gaseous molecules are then ionized. A common method is Electron lonization (El),
where a high-energy electron beam bombards the molecules, knocking off an electron to
form a molecular ion (a radical cation).[7][8][9]

Mass Analysis and Detection:
e The resulting ions are accelerated by an electric field.[7][9]

e The accelerated ions then pass through a magnetic field, which deflects them according to
their mass-to-charge (m/z) ratio.[7][9] Lighter ions are deflected more than heavier ions.

e A detector records the abundance of ions at each m/z value, generating the mass spectrum.

[719]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-phenyl-2-propanol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Analysis of 1-Phenyl-2-propanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048451#spectroscopic-data-of-1-phenyl-2-propanol-

nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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